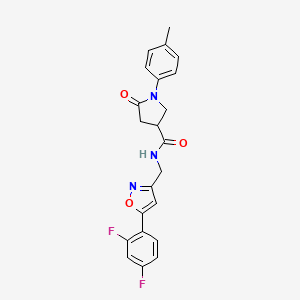
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related isoxazole and pyridine carboxamide compounds involves multi-step reactions including cycloaddition, hydrolysis, and amidation reactions. For instance, the synthesis of 3-carboxyisoxazole involved cycloaddition of carbethoxyformonitrile oxide to a pyrrolidino-2-butenamide derivative with spontaneous elimination of pyrrolidine, followed by hydrolysis of the ethyl ester . Similarly, the synthesis of an imidazo[1,2-a]pyridine-2-carboxamide derivative was achieved through a ring closure reaction, the Suzuki reaction, hydrolysis, and amidation reactions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as FT-IR, NMR spectroscopy, and MS, as well as X-ray diffraction . Density functional theory (DFT) calculations have been used to predict and confirm the molecular structure, which was found to be consistent with the crystal structure determined by X-ray diffraction . This suggests that a similar approach could be used to analyze the molecular structure of "N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide".
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compounds similar to the one . However, the general reactivity of carboxamide and isoxazole groups can be inferred. Carboxamides are known to participate in various chemical reactions, including hydrolysis and condensation, while isoxazoles can undergo cycloadditions and nucleophilic substitutions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using DFT, which provides information on the molecular electrostatic potential and frontier molecular orbitals . These properties are crucial for understanding the reactivity and interaction of the compound with other molecules. The crystal structure analysis and Hirshfeld surface analysis can also provide insights into the intermolecular interactions and stability of the compound in the solid state .
科学的研究の応用
Molecular Interaction and Drug Design
Compounds structurally similar to "N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide" have been extensively studied for their interaction with biological receptors. For example, studies on cannabinoid receptor antagonists and Glycine Transporter 1 inhibitors provide insights into the molecular design and interaction mechanisms of complex molecules. These studies contribute to the understanding of receptor-ligand interactions and help in the design of drugs with improved efficacy and specificity (Shim et al., 2002); (Yamamoto et al., 2016).
Synthesis and Chemical Properties
Research on the synthesis and chemical properties of related compounds, such as pyrrolidine derivatives, offers valuable insights into synthetic routes and the chemical behavior of these molecules. Studies on Schiff's bases and 2-azetidinones, for instance, explore novel methods of stirring and sonication, leading to potential antidepressant and nootropic agents. These insights are crucial for the development of new synthetic strategies and understanding the chemical versatility of pyrrolidine-based compounds (Thomas et al., 2016).
Material Science Applications
In the realm of material science, compounds containing pyrrolidine structures have been utilized in the synthesis of new polyamides and polymers. These materials, characterized by their high yield and thermal stability, have applications ranging from industrial to biomedical fields. The synthesis and characterization of new polyamides based on aromatic diamines and carboxylic acids underscore the importance of pyrrolidine derivatives in developing novel materials with desirable properties (Faghihi & Mozaffari, 2008).
Biological and Pharmacological Research
The biological and pharmacological research surrounding compounds with similar frameworks often focuses on their potential as therapeutic agents. For example, the synthesis and evaluation of Schiff’s bases and azetidinones as potential antidepressant and nootropic agents highlight the therapeutic possibilities of these molecules. Such studies provide a foundation for further research into the development of new drugs targeting specific neurological pathways (Thomas et al., 2016).
特性
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O3/c1-13-2-5-17(6-3-13)27-12-14(8-21(27)28)22(29)25-11-16-10-20(30-26-16)18-7-4-15(23)9-19(18)24/h2-7,9-10,14H,8,11-12H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYVVTBVNFDRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3008718.png)
![4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3008719.png)
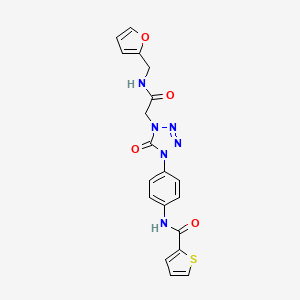
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B3008723.png)
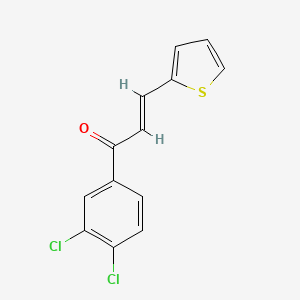
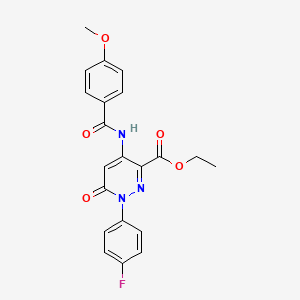
![methyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B3008728.png)
![2-Chloro-3-{4-[(2,6-dimethylmorpholino)carbonyl]piperidino}naphthoquinone](/img/structure/B3008729.png)
![{2-[(3-methylbenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B3008732.png)
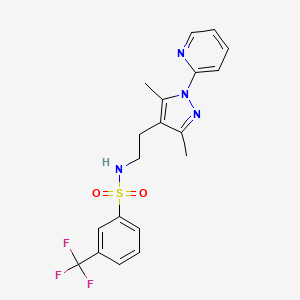
![[3-(3,5-Dichlorophenoxy)phenyl]sulfonyl chloride](/img/structure/B3008735.png)
amine](/img/structure/B3008738.png)
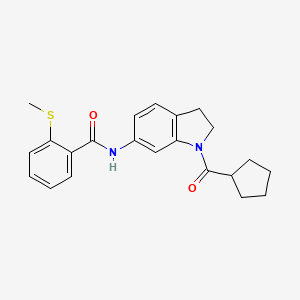
![3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3008741.png)